(R)-De(aminosulfonyl) Tamsulosin is a chiral sulfonamide compound that serves as a derivative of Tamsulosin, an alpha-1 adrenergic receptor antagonist primarily used to treat benign prostatic hyperplasia and urinary disorders. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological efficacy.
The compound is synthesized through various chemical processes, including continuous-flow synthesis and traditional batch methods, utilizing different catalysts and reagents to achieve the desired stereochemistry and yield.
(R)-De(aminosulfonyl) Tamsulosin falls under the category of small molecules and is classified as a pharmaceutical compound. It is recognized for its therapeutic applications in urology and potentially other medical fields due to its selective action on adrenergic receptors.
The synthesis of (R)-De(aminosulfonyl) Tamsulosin can be accomplished through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the choice of solvent, to optimize yield and purity. Techniques such as silica gel chromatography are commonly employed for purification.
(R)-De(aminosulfonyl) Tamsulosin has a complex molecular structure characterized by several functional groups:
The compound features a methoxy group, an ethoxyphenyl moiety, and a sulfonamide group that are crucial for its biological activity.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm stereochemistry and spatial arrangement.
The primary reactions involved in the synthesis of (R)-De(aminosulfonyl) Tamsulosin include:
Each reaction step must be optimized for yield and selectivity, often requiring monitoring via high-performance liquid chromatography or mass spectrometry.
(R)-De(aminosulfonyl) Tamsulosin acts primarily as an antagonist at alpha-1 adrenergic receptors, specifically targeting the alpha-1A subtype predominant in the prostate:
Pharmacokinetic studies indicate that Tamsulosin has a bioavailability of approximately 90% when taken orally, with significant protein binding (94%-99%) primarily to alpha-1-acid glycoprotein .
(R)-De(aminosulfonyl) Tamsulosin is primarily used in:
(R)-De(aminosulfonyl) Tamsulosin (IUPAC name: (R)-N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine) is a chiral benzenesulfonamide derivative with a molecular formula of C₂₀H₂₇NO₃ and a molecular weight of 329.43 g/mol. Its structure omits the sulfonamide group (–SO₂NH₂) present in tamsulosin but retains the asymmetric (R)-configuration at the propylamine side chain, which is critical for its biological activity [5] [9]. Key structural features include:
Spectroscopic characterization confirms the structure:
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₂₇NO₃ |
Molecular Weight | 329.43 g/mol |
Stereochemistry | (R)-configuration at chiral center |
Key Functional Groups | Ethoxy aryl ether, methoxy phenyl, secondary amine |
¹³C NMR (Carbon Types) | 20 distinct signals |
Chiral Purity Methods | Chiral HPLC, optical rotation |
Synthesis leverages chiral-pool strategies or asymmetric catalysis to establish the (R)-stereocenter. Two principal routes are employed:
Route 1: Reductive Amination
Route 2: Chiral Resolution
Method | Key Step | Yield | ee (%) | Advantage |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)₃-mediated coupling | 85–90% | >99% | Fewer steps, high atom economy |
Chiral Resolution | Diastereomeric salt crystallization | 40–50% | >95% | Cost-effective for large-scale |
Critical intermediates enable modular derivatization of the tamsulosin scaffold:
(i) (R)-1-(4-Methoxyphenyl)propan-2-amine
(ii) 2-(2-Ethoxyphenoxy)ethyl Halides
(iii) Schiff Base Intermediates
Utility: Protects the amine group during sulfonamide modification, then hydrolyzed post-alkylation [4].
Table 3: High-Impact Intermediates
Intermediate | Function | Synthetic Use Case |
---|---|---|
(R)-1-(4-Methoxyphenyl)propan-2-amine | Chiral amine precursor | Direct coupling for (R)-scaffold assembly |
2-(2-Ethoxyphenoxy)ethyl bromide | Alkylating agent | N-Alkylation of amines |
Schiff Base of (R)-amine with benzaldehyde | Amine-protecting group | Prevents over-alkylation |
Solvent and Catalyst Selection
Temperature and Time Control
Enantiopurity Preservation
Chiral monitoring: In-process chiral HPLC (Chiralpak AD-H column) ensures ee >99% [3].
Table 4: Optimized Conditions for Key Reactions
Reaction Type | Optimal Conditions | Byproduct Suppression |
---|---|---|
N-Alkylation | THF, K₂CO₃, 60°C, 6h | <2% O-alkylation |
Reductive Amination | DCE, NaBH(OAc)₃, 25°C, 12h | <1% dehalogenation |
Sulfonamide Hydrolysis | NaOH (2M)/EtOH, 70°C, 2h | <0.5% des-ethyl impurity |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2